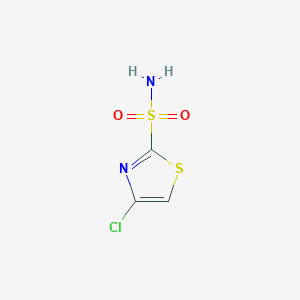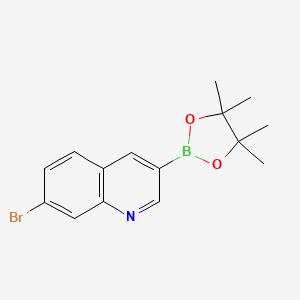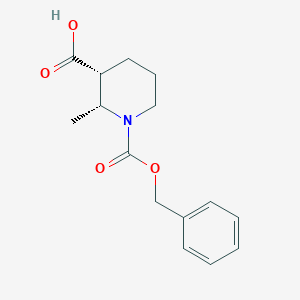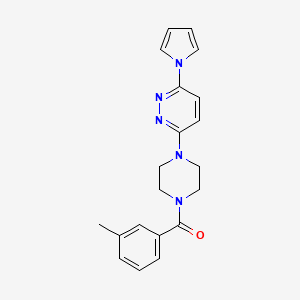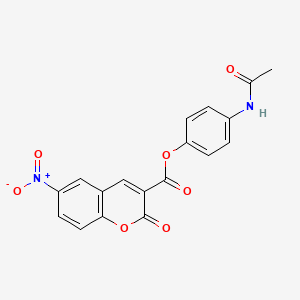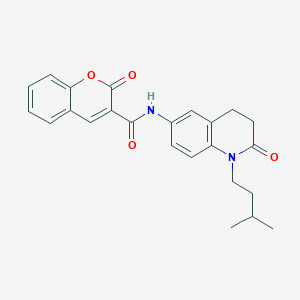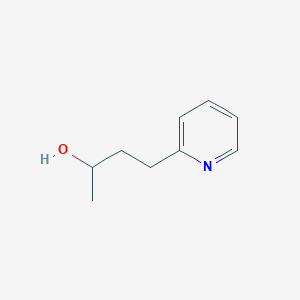![molecular formula C19H21FN4O3S B2384488 5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-45-2](/img/structure/B2384488.png)
5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel substituted 1,4-dioxa-8-azaspiro[4.5]decane . It is part of a class of compounds that have been found to have fungicidal activity .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a fluorophenyl group, a thiazolotriazol group, and a 1,4-dioxa-8-azaspiro[4.5]decane group . The exact structure would require more detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane, a component of the compound, include a boiling point of 108-111 °C, a density of 1.117 g/mL at 20 °C, and a refractive index of 1.4819 . The properties of the full compound would require further analysis.Scientific Research Applications
Anticancer and Antidiabetic Applications
The compound has been explored for its potential anticancer and antidiabetic properties. Research indicates that some analogs of this compound have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as promising therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, surpassing some existing antidiabetic drugs like Acarbose (Flefel et al., 2019).
Antimicrobial Activities
Another area of application is in antimicrobial treatments. Studies have synthesized various derivatives of this compound, finding that some exhibit good or moderate antimicrobial activities against test microorganisms. This suggests its potential as a component in developing new antimicrobial drugs (Bektaş et al., 2007).
Neurokinin-1 Receptor Antagonist
The compound has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration. This indicates its potential use in treating conditions related to emesis and depression (Harrison et al., 2001).
Antioxidant and Anticancer Agent
Research has also indicated its potential as an antioxidant and an anticancer agent. Certain derivatives have shown cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their effectiveness in cancer treatment (Sunil et al., 2010).
Tubulin Inhibition Mechanism in Anticancer Agents
The compound's derivatives have shown unique mechanisms of tubulin inhibition in anticancer treatments. They promote tubulin polymerization in vitro without competing with paclitaxel, offering a novel approach in cancer therapy (Zhang et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-3-2-4-14(20)11-13)23-7-5-19(6-8-23)26-9-10-27-19/h2-4,11,15,25H,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXMSWMDTSAOLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5(CC4)OCCO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)
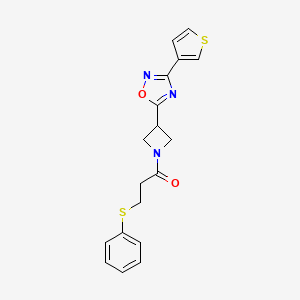
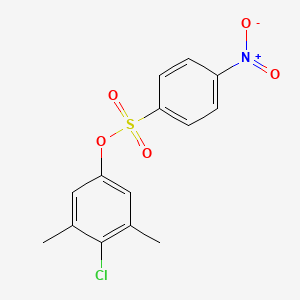
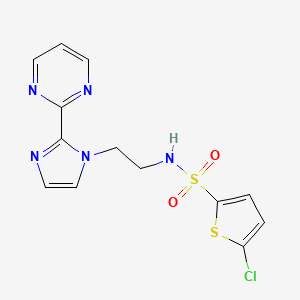
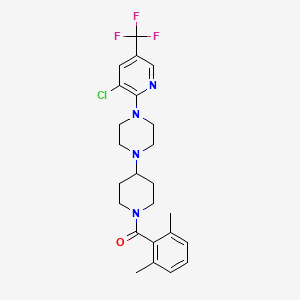
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)
